Siramesine hydrochloride
Overview
Description
Siramesine hydrochloride, also known as Lu-28-179, is a potent sigma-2 receptor agonist . It is a lysosomotropic detergent that induces cytoprotective autophagosome accumulation and involves lysosomal leakage and oxidative stress . Siramesine has been shown to produce anxiolytic and antidepressant effects .
Molecular Structure Analysis
The crystal structures of siramesine hydrochloride anhydrate a-form and siramesine hydrochloride monohydrate have been determined . In the crystal structure of the monohydrate, each water molecule is hydrogen bonded to two chloride ions, and thus the water is relatively strongly bound in the crystal .Physical And Chemical Properties Analysis
The water-solubility of siramesine hydrochloride is 150 mg/mL and the molecular weight is 491.06 g/mol . It can exist in an anhydrous and a monohydrate form . The solubilities and the powder dissolution rates of the two salt forms have been determined at pH 3.4 (below pH max) and 6.4 (above pH max) .Scientific Research Applications
1. Structural Characterisation and Dehydration Behaviour of Siramesine Hydrochloride
- Summary of Application: This study focused on the crystal structures of siramesine hydrochloride anhydrate alpha-form and siramesine hydrochloride monohydrate. The structural information was used to explain the physicochemical properties of the two solid forms .
- Methods of Application: The study involved the use of X-ray powder diffractometry (XRPD), thermal analysis, near infrared spectroscopy (NIR), and Raman spectroscopy .
- Results or Outcomes: The study found that in the crystal structure of the monohydrate, each water molecule is hydrogen bonded to two chloride ions, and thus the water is relatively strongly bound in the crystal. No apparent channels for dehydration were observed in the monohydrate structure, which could allow transmission of structural information during dehydration. Instead, destructive dehydration occurred, where the elimination of water from the monohydrate resulted in the formation of an oily phase, which subsequently recrystallised into one or more crystalline forms .
2. Antifungal Effects of Siramesine Hydrochloride
- Summary of Application: A docking study revealed that siramesine may act as an antifungal with effect on ergosterol synthesis .
- Methods of Application: The study involved a docking study to understand the potential antifungal effects of siramesine .
- Results or Outcomes: The study found a loss of physiological ergosterol biosynthesis in Candida cells, suggesting that siramesine may have potential as an antifungal agent .
Safety And Hazards
Future Directions
Siramesine hydrochloride has been identified as a novel antifungal agent . This implicates the possibility of siramesine repurposing, especially since there are already published data about non-toxicity . Further preclinical and clinical investigation is needed to clearly define molecular targets and to elucidate its in vivo effectiveness .
properties
IUPAC Name |
1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31FN2O.ClH/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30;/h1-4,8-15,21H,5-7,16-20,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRGIFRZZSGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Siramesine hydrochloride | |
CAS RN |
224177-60-0 | |
Record name | Siramesine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224177600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIRAMESINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39CG1EG1SS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.